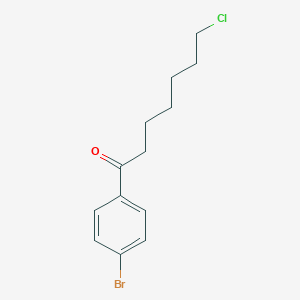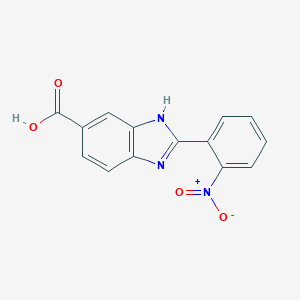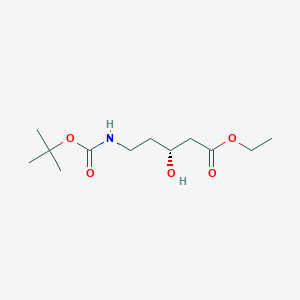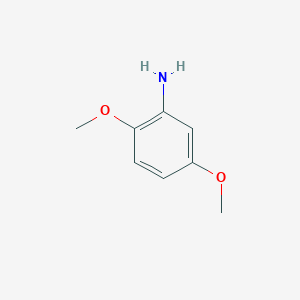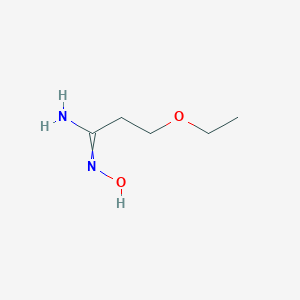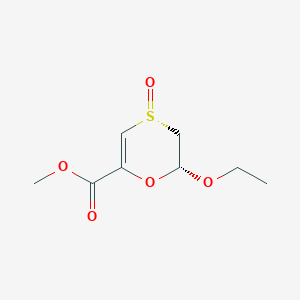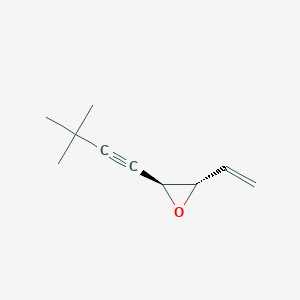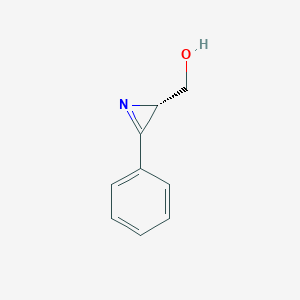
(S)-2-Phenyl-3H-azirine-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Phenyl-3H-azirine-3-methanol, commonly known as PAM, is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. PAM is a versatile compound that can be used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of PAM is complex and varies depending on its application. In the pharmaceutical industry, PAM works by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of certain neurotransmitters, such as acetylcholine, which can improve cognitive function. In the agrochemical industry, PAM works by inhibiting the growth of certain plant pathogens, such as Fusarium oxysporum.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAM vary depending on its application. In the pharmaceutical industry, PAM has been shown to improve cognitive function in animal models of Alzheimer's disease. PAM has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for other neurodegenerative diseases. In the agrochemical industry, PAM has been shown to inhibit the growth of certain plant pathogens, which can improve crop yield and quality.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PAM in lab experiments is its chiral nature. PAM is a chiral compound, which means that it exists in two enantiomeric forms. This chiral nature makes PAM a valuable tool for studying chiral reactions and for synthesizing new chiral compounds. However, one of the limitations of using PAM in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on PAM. In the pharmaceutical industry, PAM may have potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. PAM may also have potential as a therapeutic agent for other conditions, such as depression and anxiety. In the agrochemical industry, PAM may have potential as a natural alternative to synthetic pesticides. Additionally, PAM may have potential applications in materials science for the synthesis of new chiral materials with unique properties.
Conclusion:
In conclusion, PAM is a versatile chiral compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. PAM has been extensively studied for its unique properties and potential applications, and there are several potential future directions for research on this compound. While there are some limitations to using PAM in lab experiments, its chiral nature makes it a valuable tool for studying chiral reactions and for synthesizing new chiral compounds.
Synthesemethoden
The synthesis of PAM is a complex process that involves several steps. One of the most common methods for synthesizing PAM is through the reaction of phenyl vinyl sulfone with dimethyl azodicarboxylate (DMAD) in the presence of a chiral catalyst. This reaction results in the formation of a chiral aziridine intermediate, which is then treated with sodium borohydride to produce PAM. Other methods for synthesizing PAM include the use of chiral auxiliaries and asymmetric hydrogenation.
Wissenschaftliche Forschungsanwendungen
PAM has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, PAM has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. PAM has also been studied for its potential use as an agrochemical due to its ability to inhibit the growth of certain plant pathogens. Additionally, PAM has been used in materials science as a chiral building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
192370-02-8 |
|---|---|
Produktname |
(S)-2-Phenyl-3H-azirine-3-methanol |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
InChI-Schlüssel |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC2CO |
Synonyme |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)

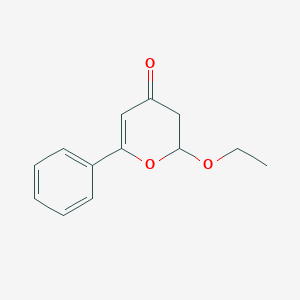
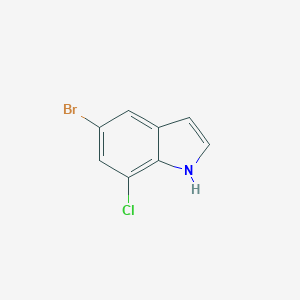
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
